1,N6-Ethenoadenosylcobalamin
Beschreibung
Eigenschaften
CAS-Nummer |
54635-00-6 |
|---|---|
Molekularformel |
C74H101CoN18O17P |
Molekulargewicht |
1604.6 g/mol |
IUPAC-Name |
cobalt(2+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;2-imidazo[2,1-f]purin-3-yl-5-methanidyloxolane-3,4-diol |
InChI |
InChI=1S/C62H90N13O14P.C12H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-6-8(18)9(19)12(20-6)17-5-14-7-10-13-2-3-16(10)4-15-11(7)17;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-6,8-9,12,18-19H,1H2;/q;-1;+2/p-1 |
InChI-Schlüssel |
KEDRZAFEUCACCW-UHFFFAOYSA-M |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)O.[Co+2] |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)O.[Co+2] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)O.[Co+2] |
Andere CAS-Nummern |
54635-00-6 |
Synonyme |
1,N(6)-ethenoadenosylcobalamin |
Herkunft des Produkts |
United States |
Synthesis and Derivatization Methodologies
Chemical Synthesis Approaches to 1,N6-Ethenoadenosylcobalamin
The chemical synthesis of 1,N6-ethenoadenosylcobalamin, a fluorescent analog of adenosylcobalamin (a coenzyme form of Vitamin B12), has been developed to facilitate studies on cobalamin-dependent enzymes. An established method involves the partial synthesis from precursor cobalamins.
A notable approach describes an improved method for preparing adenosylcobalamin and its analogs, which is also suitable for creating 1,N6-ethenoadenosylcobalamin. nih.gov This synthesis is followed by a straightforward purification process. The key steps involve the reaction of a reduced form of vitamin B12 (cob(I)alamin) with a suitably modified adenosine (B11128) derivative. The fluorescent etheno group is typically introduced onto the adenosine moiety prior to its attachment to the cobalamin core. The parent compound, 1,N6-ethenoadenosine, is synthesized by treating adenosine with reagents like chloroacetaldehyde (B151913) (CAA) in an aqueous medium. researchgate.net This modified nucleoside is then activated, often to its tosyl derivative, and reacted with the highly nucleophilic cob(I)alamin.
The purification of the final product, 1,N6-ethenoadenosylcobalamin, is efficiently achieved through a single-step chromatographic procedure using carboxymethylcellulose columns, with pure water as the eluent. nih.gov This method allows for effective separation of the desired product from unreacted starting materials and other analogs. nih.gov
| Method | Key Reagents/Precursors | Description | Purification |
| Partial Synthesis | Adenosylcobalamin analogs, 1,N6-ethenoadenosine | Preparation via an improved method suitable for various corrinoids. nih.gov The fluorescent nucleoside is a key component. nih.gov | One-step chromatography on carboxymethylcellulose columns. nih.gov |
Further synthetic strategies have been explored for creating related modified nucleosides. For instance, 1,N6-etheno-2-aza-adenosine was synthesized by treating 1,N6-ethenoadenosine with an alkali followed by nitrosation. nih.gov This highlights the chemical versatility of the etheno-adenosine scaffold in generating novel, fluorescent nucleoside analogs. nih.gov
Enzymatic Derivatization Pathways and Precursors
While direct enzymatic synthesis of 1,N6-ethenoadenosylcobalamin is not prominently documented, chemo-enzymatic strategies and the enzymatic synthesis of precursors are relevant fields of study. beilstein-journals.org Enzymatic reactions offer high specificity and can be conducted under mild conditions, making them attractive for the synthesis of complex biomolecules. rsc.org
The synthesis of organocobalamins can be achieved under conditions that generate free radicals, which then combine with the cobalt atom of vitamin B12r (cob(II)alamin). researchgate.net Although not specific to 1,N6-ethenoadenosylcobalamin, this principle could theoretically be adapted.
The enzymatic synthesis of the precursor, 1,N6-ethenoadenosine, and its phosphorylated derivatives is more established. For example, etheno-substituted nucleotides like ε-ATP have been used extensively to study enzyme reactions. researchgate.net The synthesis of these precursors often starts with a chemical modification, such as the reaction of adenosine with chloroacetaldehyde, followed by enzymatic phosphorylation to yield the corresponding di- and triphosphates. researchgate.net
Enzymatic approaches are also central to the synthesis of RNA oligonucleotides, where enzymes like RNA polymerase mutants can incorporate modified nucleotides, including those with bulky 3'-terminator groups, in a template-independent manner. nih.gov This demonstrates the potential of enzymes to handle modified substrates, which could be a future avenue for developing more direct enzymatic routes to complex molecules like 1,N6-ethenoadenosylcobalamin.
| Pathway/Precursor | Enzyme Class/Example | Process Description | Relevance |
| Chemo-enzymatic Synthesis | P450 enzymes, Prenyltransferases beilstein-journals.org | Integration of chemical steps with enzymatic transformations to build complex natural products. beilstein-journals.org | Provides a general framework that could be applied to complex cobalamin derivatives. |
| Organocobalamin Synthesis | N/A (Radical-based) | Generation of amino acid radicals that combine with vitamin B12r. researchgate.net | Illustrates a non-enzymatic, radical-based pathway for forming the carbon-cobalt bond. |
| Modified Oligonucleotide Synthesis | RNA Polymerase Mutants nih.gov | Template-independent enzymatic addition of reversible terminator nucleoside triphosphates (RT-NTPs). nih.gov | Shows enzymatic tolerance for modified nucleosides, a key step in potential future pathways. |
Generation of Related Etheno-Modified Nucleosides and Polynucleotides for Research Applications
The generation of etheno-modified nucleosides and their incorporation into polynucleotides are vital for a wide range of research applications, primarily due to their fluorescent properties. nih.govnih.gov These modified bases serve as powerful probes for studying the structure and dynamics of nucleic acids and their interactions with proteins. researchgate.net
The fundamental reaction for creating etheno derivatives involves treating nucleosides that have an exocyclic amino group adjacent to an endocyclic nitrogen with bifunctional reagents, most commonly α-halocarbonyl compounds like chloroacetaldehyde (CAA) or bromoacetaldehyde. frontiersin.orgnih.gov This reaction is versatile and can be applied to various protected and unprotected substrates, including ribonucleosides, deoxyribonucleosides, and even within existing RNA and DNA polynucleotide chains. nih.gov
This methodology has been used to synthesize a family of etheno-nucleosides, including:
1,N6-ethenoadenosine (εA) frontiersin.orgnih.gov
1,N4-ethenocytidine (εC) frontiersin.orgnih.gov
1,N2-ethenoguanosine (εG) frontiersin.orgnih.gov
The synthesis of these compounds generally proceeds with high selectivity, and the sugar moiety does not significantly impact the reaction's course or yield. nih.gov These modified nucleosides can then be converted into their corresponding phosphoramidites and incorporated into oligonucleotides at specific sites using standard solid-phase synthesis techniques. nih.govtandfonline.com This site-specific incorporation is crucial for detailed studies on DNA damage, repair mechanisms, and the structural consequences of DNA lesions. nih.govtandfonline.com Modified polynucleotides containing these fluorescent analogs are used in various research and discovery applications, including the production of biologics and therapeutic proteins. google.comjustia.com
| Etheno-Modified Nucleoside | Typical Reagent | Key Research Applications |
| 1,N6-ethenoadenosine (εA) | Chloroacetaldehyde (CAA) | Fluorescent probe in biochemical assays researchgate.net, studies of nucleic acid structure and protein interactions. researchgate.net |
| 1,N4-ethenocytidine (εC) | Chloroacetaldehyde (CAA) | Probing DNA and RNA structure and function. frontiersin.org |
| 1,N2-ethenoguanosine (εG) | α-halocarbonyl reagents | Studies of DNA adducts and mutagenesis. nih.govfrontiersin.org |
| Formyletheno/Carboxyetheno Adducts | Bromomalonaldehyde (BMA) | Site-specific incorporation into oligonucleotides to study mutagenic potential. tandfonline.com |
Spectroscopic and Biophysical Characterization As a Molecular Probe
Analysis of Fluorescence Properties and Quantum Yield of 1,N6-Ethenoadenosylcobalamin
The fluorescence of 1,N6-ethenoadenosylcobalamin originates from its 1,N6-ethenoadenosine (εAdo) component. This fluorophore is characterized by a significant fluorescence quantum yield and a relatively long lifetime, making it detectable at low concentrations. The spectroscopic properties are sensitive to the molecular environment, a key feature for a molecular probe. While data for the entire cobalamin conjugate is specific to its unique structure, the properties of the core fluorophore and closely related analogs provide a strong basis for its characterization. For instance, the highly fluorescent analog 1,N6-ethenoadenosine 5'-monophosphate (ε-AMP) has a broad excitation range and emits in the violet-blue region of the spectrum caymanchem.com.
The fluorescence intensity of εAdo and its derivatives is known to be influenced by local conditions; it is enhanced in polar environments and quenched by hydrophobic and stacking interactions researchgate.net. The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a critical measure of a fluorophore's efficiency. The parent fluorophore, 1,N6-ethenoadenosine, has a high quantum yield in aqueous solutions researchgate.net. However, the quantum yield of etheno-adenine derivatives can decrease when incorporated into larger structures due to interactions like stacking with neighboring bases nih.gov.
Table 1: Spectroscopic Properties of 1,N6-Ethenoadenosine Analogs
| Property | Value | Compound | Reference |
| Excitation Wavelength | 250-300 nm | 1,N6-Ethenoadenosine 5'-monophosphate | caymanchem.com |
| Emission Wavelength | 415 nm | 1,N6-Ethenoadenosine 5'-monophosphate | caymanchem.com |
| Fluorescence Quantum Yield (Φ) | 0.56 | 1,N6-Ethenoadenosine (in water) | researchgate.net |
Application of Advanced Spectroscopic Techniques for Conformational and Interaction Studies
Advanced spectroscopic techniques are essential for elucidating the three-dimensional structure of 1,N6-ethenoadenosylcobalamin and monitoring how its conformation changes upon interaction with proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed conformational analysis in solution. For N6-substituted adenosine (B11128) derivatives, NMR can reveal the presence of different conformational forms mdpi.com. Techniques like 1H,15N-HMBC spectroscopy can provide direct evidence of intramolecular hydrogen bonds, which can lock the molecule into a specific shape mdpi.com. Such studies can determine if the substituent rotates freely around the C6–N6 bond or if it exists in a more rigid, hindered state, which is critical for understanding how it fits into an enzyme's active site mdpi.comnih.gov.
Mass Spectrometry (MS): High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is used to separate and identify cobalamin analogs. This technique has been successfully used to resolve closely related structural analogs like 1,N6-ethenoadenosylcobalamin from naturally occurring cobalamins researchgate.net. The retention time in such systems is related to the hydrophobicity of the ligand attached to the cobalt atom, providing insights into the biophysical properties of the molecule and its interactions researchgate.net.
Utility as a Fluorescent Reporter in Enzymatic Assays and Ligand Binding Studies
The environmental sensitivity of the etheno-adenosine fluorophore makes 1,N6-ethenoadenosylcobalamin an excellent reporter molecule for studying enzyme mechanisms and ligand binding events. nih.gov When the probe binds to a protein, changes in the polarity or rigidity of its local environment can lead to a detectable change in fluorescence intensity or lifetime.
Fluorescence-based assays offer high sensitivity and allow for real-time monitoring of enzymatic reactions. nih.gov Etheno-substituted nucleotides have been widely used to clarify numerous enzyme reactions. researchgate.net For example, a fluorescent derivative of adenosine, 1,N6-ethenoadenosine, self-quenches when polymerized, a property that has been used to create probes for ribonucleases nih.gov. The change in fluorescence upon enzymatic cleavage or binding provides a direct measure of the enzyme's activity. sigmaaldrich.com
In ligand binding studies, the change in the fluorescence signal upon complex formation is monitored. For example, when 1,N6-ethenoadenosine triphosphate (ε-ATP) binds to the protein G-actin, its fluorescence lifetime increases significantly, indicating that the bound nucleotide is shielded from collisional quenching by water molecules researchgate.net. This demonstrates that the fluorophore is located in a protected region of the protein, providing valuable information about the nature of the binding site. This principle is directly applicable to 1,N6-ethenoadenosylcobalamin for probing the active sites of cobalamin-dependent enzymes.
Molecular Interactions with Biological Macromolecules
Elucidation of Enzyme-Substrate/Cofactor Interactions
The fluorescent properties of the etheno group serve as a sensitive reporter for the local environment, providing insights into the binding and catalytic mechanisms of adenosylcobalamin-dependent enzymes. The use of etheno-substituted nucleotides has been instrumental in clarifying numerous enzyme reactions. researchgate.net
Studies with Adenosine-Binding Enzymes (e.g., ATPases, Kinases, Dehydrogenases)
The 1,N6-ethenoadenosine moiety of ε-AdoCbl mimics the structure of adenosine (B11128), enabling it to act as a probe for the adenosine-binding sites of various enzymes that may not naturally use cobalamin. Etheno-derivatives of adenosine phosphates (ε-ATP, ε-ADP) have been successfully used to study the mechanisms of several enzymes, including:
ATPases and energy transfer proteins: The fluorescence of the etheno group can signal conformational changes upon binding and hydrolysis. researchgate.net
Kinases: Enzymes like phosphofructokinase and protein kinase have been investigated using these fluorescent analogs. researchgate.net
Dehydrogenases: Glyceraldehyde-3-phosphate dehydrogenase is another example of an enzyme whose active site has been probed with etheno-modified nucleotides. researchgate.net
These studies leverage the fact that while the etheno modification renders the molecule fluorescent, it often retains significant biological activity, allowing it to participate in enzymatic reactions. researchgate.net
Investigation of Active Site Topography and Dynamics using 1,N6-Ethenoadenosylcobalamin as a Probe
The fluorescence of the ε-adenosine group is highly sensitive to its environment. Changes in fluorescence intensity, emission wavelength, and polarization upon binding to an enzyme's active site can provide valuable information about the site's topography and dynamics. This approach has been widely applied to investigate:
Binding Events: Determining the association and dissociation constants of the cofactor to the enzyme. researchgate.net
Conformational Changes: Detecting shifts in protein structure that occur during the catalytic cycle.
Proximity Relationships: Using fluorescence resonance energy transfer (FRET) to measure distances between the cofactor and other fluorescent molecules or specific amino acid residues within the protein.
The use of 1,N6-ethenoadenosine and its derivatives as fluorescent probes has been a versatile tool for examining the three-dimensional structure and reaction mechanisms of various enzymes. researchgate.net
Kinetic Analysis of Enzyme Reactions Modulated by the Etheno-Modification
The bulky etheno group can influence the kinetics of enzyme reactions. Steady-state kinetic analysis is often employed to quantify these effects. For example, studies on DNA polymerases bypassing etheno-adducts in nucleic acids reveal how such modifications affect catalytic efficiency. In a study involving human DNA polymerase η (hpol η) encountering a 1,N6-ethenoadenosine (εrA) lesion in a DNA template, kinetic parameters were determined for the insertion of the next nucleotide.
The efficiency of nucleotide insertion is often expressed as the ratio k_cat/K_m, where k_cat is the turnover number and K_m is the Michaelis constant. youtube.com This ratio, known as the specificity constant, indicates how efficiently an enzyme converts a substrate into a product. youtube.com
| Incoming Nucleotide | K_m (µM) | k_cat (min⁻¹) | Specificity Constant (k_cat/K_m) (min⁻¹µM⁻¹) |
|---|---|---|---|
| dATP | 2.1 ± 0.4 | 0.13 ± 0.01 | 0.062 |
| dGTP | 1.6 ± 0.4 | 0.12 ± 0.01 | 0.075 |
Data derived from studies on the impact of 1,N6-ethenoadenosine in DNA on translesion synthesis. nih.govnih.gov
The data indicate that human polymerase η predominantly inserts deoxypurines (dATP and dGTP) opposite the 1,N6-ethenoadenosine lesion. nih.govnih.gov
Interactions with Nucleic Acids (DNA and RNA) via the Etheno-Adenine Moiety
The 1,N6-ethenoadenine structure is not only a useful experimental probe but is also a naturally occurring form of DNA damage, often resulting from exposure to vinyl chloride metabolites or lipid peroxidation products. Therefore, its interaction with nucleic acids is of significant biological interest.
Formation and Characterization of Etheno-Adducts in Polynucleotides
1,N6-ethenoadenosine (εA or εrA) can be incorporated into DNA and RNA, forming what is known as an etheno-adduct. These adducts are formed when reactive metabolites react with adenine (B156593) bases within the polynucleotide chain. The presence of 1,N6-ethenoadenosine in DNA is considered a form of DNA damage. nih.govresearchgate.net This adduct is mutagenic and can lead to genomic instability. nih.govacs.org Mass spectral analysis has been used to confirm the formation of these adducts and to study their consequences, such as the generation of frameshift mutations during DNA replication. nih.govresearchgate.net
Impact on Nucleic Acid Structure and Stability in Model Systems
The presence of a 1,N6-ethenoadenosine adduct can significantly impact the structure and stability of nucleic acids. The additional ring structure of the etheno group disrupts the normal Watson-Crick base pairing. This disruption can lead to:
Replication Stress and Genomic Instability: The incorporation of ribonucleotides and their damaged analogs like 1,N6-ethenoadenosine into DNA is a major threat to genome integrity. researchgate.net
Mutagenesis: During DNA replication, polymerases may misinterpret the etheno-adduct. For example, in mammalian cells, the presence of 1,N6-ethenodeoxyadenosine leads to a high frequency of mutations, predominantly the insertion of a guanine (B1146940) (dG) opposite the adduct. acs.org
Impeded Repair: While cellular repair mechanisms like RNase H2 can recognize the 1,N6-ethenoadenosine adduct, their ability to efficiently remove it can be limited, leading to the persistence of this detrimental DNA lesion. nih.govnih.gov
This persistence of the unrepaired, damaged ribonucleotide in DNA contributes to its mutagenic potential. nih.gov
Modulation of DNA Polymerase Fidelity and Replication Dynamics in in vitro Systems
There is no available research data from the conducted searches to indicate that 1,N6-Ethenoadenosylcobalamin directly modulates the fidelity of DNA polymerases or influences replication dynamics in in vitro systems. Scientific studies in this area have concentrated on the effects of the 1,N6-ethenoadenine lesion when it is part of the DNA template strand. For instance, the presence of 1,N6-ethenoadenosine in DNA is known to be bypassed by human DNA polymerase η in an error-prone manner, leading to potential frameshift mutations. nih.govnih.gov However, this pertains to the polymerase interacting with a damaged DNA template rather than modulation by the 1,N6-Ethenoadenosylcobalamin molecule itself.
Binding to Other Classes of Proteins (e.g., Structural Proteins, Viral Proteins)
No studies were found that document the binding of 1,N6-Ethenoadenosylcobalamin to structural proteins (such as collagen or keratin) or to viral proteins. 1,N6-Ethenoadenosylcobalamin is primarily known and utilized as a fluorescent analog of its parent compound, adenosylcobalamin (Coenzyme B12). nih.govacs.org As such, its binding properties have been investigated in the context of known cobalamin-binding proteins.
Fluorescent analogs of cobalamin are valuable tools for analyzing the binding kinetics and transport mechanisms associated with specific B12-transporting proteins, such as intrinsic factor and transcobalamin. nih.gov These studies leverage the fluorescence of the analog to monitor its interaction with these carrier proteins, confirming that the modified cobalamin can still be recognized and bound, albeit sometimes with different kinetics compared to the natural form. nih.gov However, this research does not extend to interactions with structural or viral protein classes. While studies have identified specific human proteins that bind to the 1,N6-ethenoadenine adduct within a DNA fragment, this is distinct from binding to the free 1,N6-Ethenoadenosylcobalamin compound. nih.gov
Role in Metabolic Pathways and Biological Processes Molecular Level
Integration and Metabolism within Cobalamin-Dependent Pathways in Cellular Models
While 1,N6-ethenoadenosylcobalamin is structurally analogous to adenosylcobalamin (AdoCbl), one of the active forms of vitamin B12, its specific metabolic processing within cells is not extensively detailed in current scientific literature. General principles of cobalamin metabolism provide a framework for its potential interactions.
1,N6-ethenoadenosylcobalamin is recognized as a structural analog of natural cobalamins. researchgate.netresearchgate.net In humans, the metabolism of vitamin B12 is a complex process required to convert it into the active cofactors methylcobalamin (B1676134) (MeCbl) and AdoCbl, which are essential for the function of methionine synthase and methylmalonyl-CoA mutase, respectively. mdpi.com These enzymatic reactions are crucial for amino acid metabolism, DNA synthesis, and the prevention of conditions like homocystinuria and methylmalonic aciduria. mdpi.comnih.gov
The metabolic fate of any cobalamin analog depends on its ability to be taken up by cells, transported to the correct subcellular compartments (cytosol and mitochondria), and recognized by the enzymes that catalyze the final steps of cofactor synthesis. mdpi.com Bacteria, for instance, can encounter and utilize a variety of cobamides (cobalamin analogs) that differ in their lower axial ligand, and their ability to support metabolic processes can vary. researchgate.netnih.gov Laboratory evolution studies with Escherichia coli using cobamide analogs have shown that bacteria can adapt to utilize less-preferred cofactors, often through mutations that increase the expression of cobamide transporters or adenosyltransferases. nih.gov However, specific studies detailing the cellular uptake and subsequent conversion or activity of 1,N6-ethenoadenosylcobalamin as a functional cofactor for human enzymes remain limited.
Natural adenosylcobalamin (AdoCbl) is synthesized in the mitochondria, where it serves as an essential cofactor for methylmalonyl-CoA mutase (MMUT), an enzyme that plays a key role in the breakdown of certain amino acids and fatty acids. researchgate.netmdpi.com Different cobalamin analogs can exhibit varied efficacy as cofactors. Studies on MMUT have shown that while natural cobalamin is the most effective cofactor, other analogs can support the enzyme's function, albeit with different binding affinities and catalytic efficiencies. researchgate.net
Given that 1,N6-ethenoadenosylcobalamin is distinguished by the etheno bridge on its adenine (B156593) moiety, this structural modification could significantly alter its interaction with the enzymes of cobalamin metabolism. researchgate.netresearchgate.net This alteration could affect its ability to be recognized and bound by MMUT or methionine synthase, potentially rendering it an ineffective or even inhibitory analog in these pathways. Without specific comparative studies, it is presumed that the bulky etheno group would sterically hinder its ability to function as a direct substitute for AdoCbl in enzymatic reactions.
Involvement in Cellular Responses to Genotoxic Stress (via its Etheno-Adenine Moiety)
The etheno-adenine component of 1,N6-ethenoadenosylcobalamin is chemically identical to 1,N6-ethenoadenine (εA), a known DNA adduct. This adduct is a product of exposure to carcinogens like vinyl chloride and can also be formed endogenously through lipid peroxidation. mdpi.com The presence of this moiety implicates the parent compound in processes related to DNA damage and repair.
Genotoxicity describes the property of chemical agents to damage the genetic information within a cell, potentially leading to mutations or cancer. libretexts.org The 1,N6-ethenoadenine (εA) lesion is a form of DNA damage that distorts the DNA helix. mdpi.comnih.gov This distortion arises because the etheno bridge prevents the normal Watson-Crick base pairing between adenine and thymine. This miscoding property can cause DNA polymerases to stall or insert an incorrect base during replication, leading to mutations. mdpi.com The genotoxic stress response is a complex signaling network that detects such DNA damage and activates pathways for cell cycle arrest, DNA repair, or, if the damage is too severe, programmed cell death (apoptosis). libretexts.org
Cells have evolved multiple defense mechanisms to counteract the harmful effects of lesions like εA. mdpi.com Two primary pathways are involved in its repair: base excision repair (BER) and direct reversal repair (DRR). researchgate.netmdpi.com
Base Excision Repair (BER): This pathway is initiated by DNA glycosylases. An enzyme, such as alkyladenine DNA glycosylase (AAG), recognizes the damaged εA base and cleaves the N-glycosidic bond to remove it, creating an apurinic/apyrimidinic (AP) site. mdpi.com Subsequent enzymes in the BER pathway then process the AP site to restore the correct DNA sequence. mdpi.com
Direct Reversal Repair (DRR): This pathway is mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.net In E. coli, the AlkB protein directly repairs εA by oxidative dealkylation, a process that removes the etheno bridge and restores the original adenine base without excising it. researchgate.netmdpi.com Human homologs, such as ALKBH2 and ALKBH3, also participate in the repair of this lesion. Studies have shown that AlkB can repair εA in both single-stranded and double-stranded DNA. researchgate.net
The efficiency of these repair enzymes can be influenced by the local DNA sequence context surrounding the lesion.
| Feature | Base Excision Repair (BER) | Direct Reversal Repair (DRR) |
|---|---|---|
| Initiating Enzyme | DNA Glycosylases (e.g., AlkA, AAG) mdpi.com | AlkB Family Dioxygenases (e.g., AlkB, ALKBH2, ALKBH3) researchgate.net |
| Mechanism | Removes the damaged base by cleaving the N-glycosidic bond, creating an AP site that is further processed. mdpi.com | Oxidative dealkylation that directly removes the etheno adduct, restoring the original base. researchgate.netmdpi.com |
| DNA Backbone | The sugar-phosphate backbone is temporarily broken and must be resealed by a ligase. mdpi.com | The DNA backbone remains intact throughout the repair process. mdpi.com |
| Cellular Cost | Requires multiple enzymes and ATP for ligation. | Requires Fe(II), 2-oxoglutarate, and O2 as co-substrates. researchgate.net |
Genomic stability is crucial for the faithful transmission of genetic information. The presence of unrepaired DNA lesions like εA poses a significant threat to this stability. In model organisms such as Escherichia coli, the importance of the AlkB repair system is starkly evident. Studies have shown that in E. coli strains deficient in the AlkB protein, the εA lesion is extremely toxic and is bypassed by DNA polymerase only about 5% as effectively as in wild-type strains. mdpi.com This indicates that without the direct reversal pathway, the lesion leads to a high degree of replication fork stalling and potential cell death, thereby severely compromising genomic stability. mdpi.com The accumulation of such damage can lead to an increased frequency of mutations and a general mutator phenotype, characterized by random mutations across the genome. Therefore, the AlkB-mediated repair of 1,N6-ethenoadenine is a critical process for mitigating the lesion's genotoxicity and maintaining genomic integrity in E. coli. mdpi.com
Implications in Cellular Homeostasis and Molecular Signaling Cascades in Non-Clinical Contexts
The chemical compound 1,N6-ethenoadenosylcobalamin, a fluorescent analog of adenosylcobalamin (a coenzyme form of Vitamin B12), serves as a valuable tool in biochemical and cellular research. Its structural modification, the etheno bridge across the N1 and N6 positions of the adenine ring, while imparting useful fluorescent properties, significantly alters its biological activity. This alteration has profound implications for cellular homeostasis and molecular signaling, primarily through the inhibition of cobalamin-dependent enzymatic pathways. In non-clinical research settings, studying these effects provides insight into the fundamental roles of cobalamin in cellular function.
The primary impact of 1,N6-ethenoadenosylcobalamin at the molecular level is its interaction with the two human enzymes that rely on cobalamin coenzymes: methylmalonyl-CoA mutase (MUT) and methionine synthase (MTR). Research indicates that modifications to the adenosyl moiety of cobalamin, such as the etheno group, can significantly reduce or abolish coenzymic activity. For instance, studies on similar analogs have shown that blockage of the 1- and N6-positions of the adenine ring leads to very low affinity for cobalamin-dependent enzymes and inactivity. researchgate.net This inhibitory action is the basis for its effects on cellular homeostasis and signaling.
Disruption of Metabolic Homeostasis
Cellular homeostasis is critically dependent on the proper functioning of metabolic pathways. The inhibition of MUT and MTR by analogs like 1,N6-ethenoadenosylcobalamin can disrupt these pathways, leading to a cascade of cellular dysfunctions.
Methylmalonyl-CoA Mutase (MUT): This mitochondrial enzyme is essential for the breakdown of several amino acids (isoleucine, methionine, threonine, and valine) and odd-chain fatty acids. medlineplus.gov It catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. medlineplus.govwikipedia.org The inhibition of MUT by 1,N6-ethenoadenosylcobalamin would lead to the accumulation of methylmalonyl-CoA and its precursor, propionyl-CoA. mdpi.com This accumulation is cytotoxic and leads to a state of metabolic distress known as methylmalonic acidemia at the cellular level. medlineplus.govmdpi.com The disruption of this pathway starves the TCA cycle of a vital substrate, impairing cellular energy production. wikipedia.org
Methionine Synthase (MTR): This cytoplasmic enzyme is a cornerstone of the methionine cycle, responsible for the remethylation of homocysteine to methionine. creative-proteomics.com Methionine is a crucial amino acid for protein synthesis and is the precursor for S-adenosylmethionine (SAM), the universal methyl donor in the cell. creative-proteomics.com SAM is essential for a vast number of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are fundamental for epigenetic regulation and cellular signaling. creative-proteomics.commdpi.com Inhibition of MTR by 1,N6-ethenoadenosylcobalamin would lead to elevated homocysteine levels and a depletion of methionine and SAM. creative-proteomics.comthieme-connect.com This disrupts the methylation potential of the cell, impacting gene expression and the function of numerous proteins.
| Enzyme | Location | Function | Consequence of Inhibition by 1,N6-Ethenoadenosylcobalamin |
| Methylmalonyl-CoA Mutase (MUT) | Mitochondria | Converts L-methylmalonyl-CoA to succinyl-CoA, linking amino acid and odd-chain fatty acid metabolism to the TCA cycle. medlineplus.govwikipedia.org | Accumulation of toxic methylmalonyl-CoA; reduced availability of succinyl-CoA for the TCA cycle, impairing cellular respiration. wikipedia.orgmdpi.com |
| Methionine Synthase (MTR) | Cytoplasm | Regenerates methionine from homocysteine, essential for the methionine cycle and S-adenosylmethionine (SAM) synthesis. creative-proteomics.comportlandpress.com | Elevated homocysteine levels; depletion of SAM, leading to impaired methylation of DNA, RNA, and proteins, affecting gene regulation and protein function. creative-proteomics.comthieme-connect.com |
Alterations in Molecular Signaling Cascades
The metabolic disturbances caused by the inhibition of cobalamin-dependent enzymes have significant downstream effects on molecular signaling pathways that regulate cell fate decisions such as proliferation, differentiation, and survival.
Studies using other methods to induce cobalamin deficiency in cell culture have provided insights into the likely signaling consequences of using an inhibitor like 1,N6-ethenoadenosylcobalamin.
Cell Cycle and Proliferation: Cobalamin deficiency has been shown to reduce the proliferation of cells and cause an accumulation of cells in the G2/M phase of the cell cycle. mdpi.com This is attributed to impaired DNA synthesis resulting from the disruption of the methionine cycle. mdpi.com The reduced availability of purines and thymidylate, which are necessary for DNA replication, leads to cell cycle arrest.
ERK1/2 and Akt Signaling: Research on neuroblastoma cells has demonstrated that cobalamin deficiency can trigger changes in the ERK1/2 and Akt signaling pathways. nih.govpnas.org These pathways are central regulators of cell growth, proliferation, and survival. For example, upregulation of protein phosphatase 2A (PP2A), a negative regulator of these pathways, was observed in B12-deficient cells, contributing to reduced proliferation and enhanced differentiation. nih.govpnas.org
Neurotrophic Factor Signaling: Cobalamin deficiency has been linked to increased levels of pro-nerve growth factor (proNGF) and its receptor p75NTR. nih.govpnas.org This can shift the balance of signaling to favor cell differentiation or, in some contexts, apoptosis.
The following table summarizes research findings on the effects of functional cobalamin deficiency, which would be mimicked by the action of 1,N6-ethenoadenosylcobalamin, on cellular processes and signaling.
| Cellular Process/Signaling Pathway | Observed Effect of Cobalamin Deficiency | Potential Molecular Mechanism |
| Cell Proliferation | Decreased mdpi.comnih.gov | Impaired DNA synthesis due to disruption of the methionine and folate cycles; cell cycle arrest in G2/M phase. mdpi.com |
| Cell Differentiation | Promoted (in neuroblastoma cells) nih.govpnas.org | Upregulation of proNGF and p75NTR; changes in ERK1/2 and Akt signaling. nih.govpnas.org |
| ERK1/2 and Akt Signaling | Modulated (often downregulated) nih.gov | Increased expression and activity of protein phosphatase 2A (PP2A). nih.govpnas.org |
| Apoptosis | Increased caspase activation mdpi.com | Imbalance of pro- and anti-apoptotic factors; cellular stress from metabolic disruption. |
| Oxidative Stress | Increased reactive oxygen species (ROS) mdpi.com | Mitochondrial dysfunction from impaired TCA cycle; accumulation of toxic metabolites like homocysteine. mdpi.commdpi.com |
Advanced Analytical and Bioanalytical Methodologies
Chromatographic Separation and Purification Techniques for 1,N6-Ethenoadenosylcobalamin (e.g., HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of 1,N6-ethenoadenosylcobalamin from reaction mixtures and biological extracts. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. nih.govhplc.eu
In a typical RP-HPLC setup for 1,N6-ethenoadenosylcobalamin, a C18 column is often employed. hplc.eu The mobile phase usually consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier, such as acetonitrile (B52724) or methanol. hplc.eu The gradient elution, where the concentration of the organic solvent is increased over time, allows for the efficient separation of the relatively polar 1,N6-ethenoadenosylcobalamin from more hydrophobic or hydrophilic impurities. elementlabsolutions.com The selection of the stationary phase and mobile phase is critical for achieving high resolution and good peak shape. hplc.eu The purity of the silica (B1680970) used in the column can significantly impact separation performance, with metal ion impurities potentially causing peak tailing. hplc.eu
For preparative applications, where the goal is to isolate larger quantities of the compound, the sample load and flow rate can be adjusted. nih.gov The collected fractions containing the purified 1,N6-ethenoadenosylcobalamin can then be lyophilized to remove the solvents. The success of the purification is typically monitored by UV-Vis spectroscopy, taking advantage of the unique absorbance spectrum of the cobalamin macrocycle.
Table 1: Typical Parameters for RP-HPLC Purification of 1,N6-Ethenoadenosylcobalamin
| Parameter | Value/Type | Purpose |
| Column | C18 (wide pore) | Stationary phase for hydrophobic interaction. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution. |
| Elution Mode | Gradient | To effectively separate compounds with varying polarities. |
| Detection | UV-Vis Spectroscopy | To monitor the elution of the compound based on its absorbance. |
| Ion-Pairing Reagent | Trifluoroacetic acid (TFA) | To improve peak shape and resolution. hplc.eu |
Mass Spectrometry for Structural Elucidation and Quantitative Analysis in Complex Biological Matrices
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantitative analysis of 1,N6-ethenoadenosylcobalamin. pioneerpublisher.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition with a high degree of confidence. currenta.denih.gov
Tandem mass spectrometry (MS/MS) is employed for detailed structural characterization. researchgate.netnih.gov In this technique, the molecular ion of 1,N6-ethenoadenosylcobalamin is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the different structural components of the molecule, such as the corrin (B1236194) ring, the ethenoadenosine upper ligand, and the dimethylbenzimidazole lower ligand.
For quantitative analysis in complex biological matrices, such as cell lysates or plasma, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.govmdpi.com The chromatographic separation step is crucial for removing matrix components that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov By coupling HPLC with a tandem mass spectrometer (LC-MS/MS), it is possible to achieve high sensitivity and selectivity for the quantification of 1,N6-ethenoadenosylcobalamin, even at very low concentrations. nih.govmdpi.com
Table 2: Mass Spectrometry Techniques for 1,N6-Ethenoadenosylcobalamin Analysis
| Technique | Application | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Structural Elucidation | Accurate mass and elemental composition. currenta.denih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation pattern for detailed structural information. researchgate.netnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative Analysis | Concentration of the compound in complex mixtures. nih.govmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about the three-dimensional structure and dynamics of 1,N6-ethenoadenosylcobalamin in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the resonances of the various protons and carbons in the molecule. nih.govorganicchemistrydata.org
The chemical shifts of the protons and carbons are sensitive to their local electronic environment and can provide insights into the conformation of the molecule. mdpi.com For instance, the conformation of the ribose sugar in the ethenoadenosine moiety and the puckering of the corrin ring can be studied. researchgate.net
Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly valuable for determining spatial proximities between protons. organicchemistrydata.org These experiments can be used to identify which parts of the ethenoadenosine moiety are in close contact with the corrin ring, providing crucial constraints for building a 3D model of the molecule. Furthermore, NMR can be used to study the interactions of 1,N6-ethenoadenosylcobalamin with proteins. Chemical shift perturbation mapping, where the chemical shifts of the compound are monitored upon the addition of a protein, can reveal the binding interface.
Table 3: NMR Experiments for the Analysis of 1,N6-Ethenoadenosylcobalamin
| Experiment | Purpose |
| 1D ¹H and ¹³C NMR | Initial characterization and assignment of resonances. |
| COSY (Correlation Spectroscopy) | To identify scalar-coupled protons (protons on adjacent carbons). |
| HSQC (Heteronuclear Single Quantum Coherence) | To correlate protons with their directly attached carbons or nitrogens. |
| HMBC (Heteronuclear Multiple Bond Correlation) | To identify long-range couplings between protons and carbons. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | To determine spatial proximities between protons for 3D structure determination. organicchemistrydata.org |
Application of X-ray Crystallography and Cryo-Electron Microscopy for Macromolecular Complex Structures
To understand the biological function of 1,N6-ethenoadenosylcobalamin, it is essential to determine its structure when bound to its target enzymes. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for elucidating the three-dimensional structures of macromolecular complexes at atomic or near-atomic resolution. nih.govnih.gov
X-ray crystallography requires the formation of well-ordered crystals of the 1,N6-ethenoadenosylcobalamin-protein complex. nih.gov Once crystals are obtained, they are diffracted with X-rays to produce a diffraction pattern, which can then be used to calculate an electron density map and build an atomic model of the complex. nih.govresearchgate.net This provides a static, high-resolution snapshot of the binding mode of the fluorescent coenzyme analog in the active site of the enzyme. migrationletters.com
Cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes that are difficult to crystallize. jeolusa.comnih.gov In cryo-EM, a solution of the complex is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. nih.govriken.jp These images are then computationally processed to reconstruct a 3D structure. jeolusa.comriken.jp Cryo-EM can provide valuable information about the conformational heterogeneity of the complex, revealing different functional states. nih.gov Both techniques are instrumental in providing the structural basis for the molecular recognition and catalytic mechanism of enzymes that utilize this coenzyme analog. aimspress.comhelixbiostructures.com
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations of 1,N6-Ethenoadenosylcobalamin Interactions with Macromolecules
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 1,N6-Ethenoadenosylcobalamin, and a macromolecule, typically a protein or enzyme. nih.govnih.govresearchgate.net
Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site, estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.govfda.gov For 1,N6-Ethenoadenosylcobalamin, docking studies could be employed to investigate its binding to known cobalamin-dependent enzymes or transport proteins like intrinsic factor (IF) and transcobalamin (TC). au.dk The primary goal would be to determine if the bulky, fluorescent 1,N6-etheno group on the adenosine (B11128) moiety alters the binding mode or affinity compared to native adenosylcobalamin. By identifying key amino acid residues involved in hydrogen bonding, hydrophobic, and electrostatic interactions, researchers could rationalize observed differences in biological activity. dovepress.com
Molecular Dynamics (MD) Simulations provide detailed information on the dynamic behavior of molecular systems over time, from picoseconds to microseconds. mdpi.comrsc.org An MD simulation of the 1,N6-Ethenoadenosylcobalamin-protein complex, initiated from a docked pose, would reveal the stability of the interaction. researchgate.net It would allow researchers to observe conformational changes in both the ligand and the protein's active site, the role of solvent (water) molecules in mediating the interaction, and the flexibility of the entire complex. nih.govbiorxiv.org This is particularly relevant for understanding how the etheno modification might affect the catalytic mechanism of an enzyme or the release of the analog from a transport protein.
Illustrative Data from a Hypothetical Docking Study:
A typical molecular docking study would generate data comparing the binding of the natural ligand and its analog to a target protein. The table below illustrates the kind of results one might expect from docking adenosylcobalamin and 1,N6-ethenoadenosylcobalamin into the active site of a human B12-dependent enzyme.
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Adenosylcobalamin | Methylmalonyl-CoA Mutase | -11.5 | Asp645, Tyr648, Arg207 | 4 |
| 1,N6-Ethenoadenosylcobalamin | Methylmalonyl-CoA Mutase | -10.2 | Tyr648, Val208, Arg207 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and chemical reactivity. macmillanlearning.comkent.ac.uk For 1,N6-Ethenoadenosylcobalamin, these calculations are essential for understanding the fundamental effects of the etheno modification.
The primary focus of such studies would be on several key areas:
Electronic Structure: Calculations can determine how the 1,N6-etheno group alters the electron distribution across the adenosine nucleoside. This includes analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the molecule's reactivity. semanticscholar.org
Cobalt-Carbon Bond Stability: The central feature of adenosylcobalamin is the relatively weak covalent bond between the cobalt atom and the 5'-carbon of adenosine. Quantum calculations could predict whether the electronic changes induced by the etheno group strengthen or weaken this bond, which has direct implications for its function as a radical source in enzymatic reactions.
Spectroscopic Properties: 1,N6-Ethenoadenosylcobalamin is known to be fluorescent. researchgate.netnih.gov Quantum chemical calculations can model the electronic transitions responsible for its fluorescence, helping to interpret experimental spectroscopic data and understand how the environment of a protein's active site might affect these properties.
Illustrative Data from a Hypothetical Quantum Chemical Study:
Quantum chemical calculations would yield precise data on the electronic properties of the compounds. The table below provides an example of what such a comparison might reveal.
| Property | Adenosylcobalamin | 1,N6-Ethenoadenosylcobalamin | Implication |
| HOMO-LUMO Gap (eV) | 2.5 | 2.3 | Higher reactivity for the etheno analog |
| Co-C Bond Dissociation Energy (kcal/mol) | 28 | 31 | Potentially slower radical generation |
| Partial Charge on Adenosine N1 | -0.45 | +0.15 (part of etheno ring) | Altered hydrogen bonding capability |
Note: The data in this table is hypothetical and for illustrative purposes only.
Predictive Modeling of its Biological Consequences and Enzyme Specificity
Predictive modeling, often employing machine learning algorithms, uses existing data to build models that can forecast the biological activity or properties of new or untested compounds. nih.govsps.nhs.ukresearchgate.net Developing a predictive model for 1,N6-Ethenoadenosylcobalamin would depend on the availability of a dataset containing biological activity measurements for a series of related cobalamin analogs.
The process would involve:
Data Collection: Gathering experimental data on how 1,N6-Ethenoadenosylcobalamin and other cobalamin analogs interact with various enzymes. This could include binding affinities (Kd), enzyme inhibition constants (Ki), or catalytic rates (kcat). nih.govnih.gov Studies using etheno-substituted nucleotides to probe enzyme reactions have provided such data for other systems. researchgate.net
Descriptor Calculation: For each analog in the dataset, a set of numerical features (molecular descriptors) representing its physicochemical properties, shape, and electronic structure would be calculated.
Model Training and Validation: A machine learning algorithm (e.g., Random Forest, Support Vector Machine) would be trained on the dataset to learn the relationship between the molecular descriptors and biological activity. biorxiv.orgresearchgate.net The model's predictive power would then be rigorously validated on an independent test set.
A successful model could then be used to:
Predict Enzyme Specificity: Screen a large number of human or bacterial enzymes to predict which ones are likely to bind or be inhibited by 1,N6-Ethenoadenosylcobalamin. This would help prioritize experimental testing and identify potential off-target effects.
Guide Analog Design: Predict how further modifications to the etheno-cobalamin structure might enhance or decrease its binding to a specific target enzyme, thereby guiding the synthesis of new, more potent, or more selective molecular probes.
Conceptual Framework for a Predictive Modeling Study:
| Step | Description | Example Tools/Methods | Desired Outcome |
| 1. Input Data | A set of cobalamin analogs with measured binding affinity to a target enzyme. | Experimental assays (e.g., SPR, ITC) | Dataset of structures and Ki values |
| 2. Feature Generation | Calculation of 2D and 3D molecular descriptors for each analog. | PaDEL-Descriptor, RDKit | Numerical representation of molecules |
| 3. Model Building | Training a regression model to correlate descriptors with binding affinity. | Scikit-learn (Random Forest, Gradient Boosting) | A predictive mathematical model |
| 4. Prediction | Using the trained model to predict the binding affinity of 1,N6-Ethenoadenosylcobalamin. | The generated model | A predicted Ki value to guide experiments |
Future Research Directions and Open Questions
Development of Novel Fluorescent Probes and Chemical Tools based on the Etheno-Adenosine Scaffold
The etheno-adenosine scaffold is a well-established fluorescent motif. The tricyclic structure of 1,N6-ethenoadenosine (εAdo), which is formed by the reaction of adenosine (B11128) with reagents like chloroacetaldehyde (B151913), confers intense fluorescence, making it an ideal component for probes. researchgate.net This property has been harnessed in 1,N6-ethenoadenosylcobalamin, creating a fluorescent analog of vitamin B12. nih.gov
Future research is geared towards expanding the toolkit of fluorescent probes based on this scaffold. The development of etheno-nucleoside derivatives is a promising area, with potential applications in high-throughput screening for new drugs. sioc-journal.cn These tools are invaluable for studying the structure and function of enzymes that utilize nucleotide cofactors. researchgate.net The core idea is to use the fluorescence of the etheno-adenosine moiety to report on binding events, conformational changes, or enzymatic activity.
A key research direction is the synthesis of new analogs with tailored properties. This includes modifying the linker between the etheno-adenosine group and the cobalamin core or altering the fluorescent moiety itself to optimize spectral properties for different biological applications, such as live-cell imaging or multiplex assays. acs.orgacs.org While many etheno-purine analogs exhibit good spectral characteristics and are recognized by various enzymes, their utility can be expanded further. researchgate.net
| Property | 1,N6-ethenoadenosine (εAdo) |
| Generation | Chemical reaction of adenosine with chloroacetaldehyde in aqueous medium. researchgate.net |
| Fluorescence | Intense. researchgate.net |
| Application | Fluorescent probe for investigating enzyme structure and function. researchgate.net |
Deeper Elucidation of its Biological Formation and Catabolism Pathways in Diverse Organisms
While the chemical synthesis of 1,N6-ethenoadenosylcobalamin is well-documented, its biological formation is not considered a natural endogenous process. nih.gov Instead, the 1,N6-ethenoadenine adduct is often considered a product of DNA damage caused by exposure to vinyl chloride metabolites. Therefore, its "biological formation" in organisms is typically the result of exogenous chemical exposure rather than a defined metabolic pathway.
Conversely, the catabolism of the core nucleoside, 1,N6-ethenoadenosine, has been studied in mammalian systems. Research has shown that it is metabolized in mice and rats, with metabolites being excreted in the urine. nih.gov Studies using cultured leukemia and sarcoma cells have also shed light on its metabolic processing. nih.gov
A significant open question is the precise enzymatic machinery responsible for its breakdown in diverse organisms. While research on the related compound 1,N6-dimethyladenosine has identified specific enzymes for its formation (TRMT6/61A) and removal (ALKBH3) in tRNA, the enzymes that process 1,N6-ethenoadenosine remain to be fully characterized. nih.gov Future research should aim to identify the specific hydrolases, phosphorylases, or other enzymes that recognize and degrade this compound. Understanding these pathways is crucial for interpreting the results of studies where it is used as a probe and for assessing its persistence and potential effects in biological systems.
Comprehensive Analysis of its Impact on Specific Enzyme Systems and Regulatory Networks
The structural similarity of 1,N6-ethenoadenosylcobalamin to natural cobalamins makes it an effective tool for probing the active sites of cobalamin-dependent enzymes. researchgate.netresearchgate.net The etheno-modification, however, can alter its interaction with these enzymes. For instance, the nucleoside 1,N6-ethenoadenosine is readily phosphorolysed to 1,N6-ethenoadenine by bacterial purine (B94841) nucleoside phosphorylase (PNP) from E. coli, but it is not a substrate for the equivalent enzyme from calf spleen. researchgate.net This differential recognition highlights how the modification can impact enzyme-substrate interactions.
Future comprehensive analyses should extend these findings to a broader range of enzymes. A primary goal is to systematically evaluate how 1,N6-ethenoadenosylcobalamin affects the activity of key human and microbial cobalamin-dependent enzymes, such as methylmalonyl-CoA mutase and methionine synthase. Determining its binding affinity, whether it acts as a substrate or an inhibitor, and the structural basis for any observed effects would provide invaluable insights into the active site chemistry of these enzymes.
Furthermore, the impact on regulatory networks remains largely unexplored. Gene regulatory networks are complex systems that control cellular processes, but there is little to no data on how the presence of this analog might influence them. nih.govnih.gov Future studies could investigate whether the accumulation of 1,N6-ethenoadenosylcobalamin or its metabolites could alter gene expression, particularly in pathways related to one-carbon metabolism, DNA repair, or cellular stress responses.
Expanding Research into its Roles and Interactions in Broad Biological Systems and Model Organisms
The utility of 1,N6-ethenoadenosylcobalamin as a research tool can be significantly expanded by its application in a wider range of model organisms. nih.gov To date, metabolic studies have been primarily conducted in rats and mice. nih.gov These organisms will continue to be vital, but extending research to simpler, genetically tractable systems could accelerate discovery. nih.govinvivobiosystems.com
| Model Organism | Potential Research Application for 1,N6-Ethenoadenosylcobalamin |
| Escherichia coli | Elucidating cobalamin transport mechanisms and probing the function of B12-dependent enzymes in a simple, well-understood system. nih.gov |
| Caenorhabditis elegans | Studying the uptake, trafficking, and physiological effects of cobalamin analogs during development and aging in a multicellular organism. invivobiosystems.com |
| Danio rerio (Zebrafish) | Visualizing cobalamin distribution and dynamics in a vertebrate model in real-time during embryonic development, leveraging the fluorescent properties of the compound. nih.gov |
| Drosophila melanogaster (Fruit Fly) | Investigating the neurological roles of cobalamin and the impact of its analogs in a model system with complex behaviors and a sequenced genome. invivobiosystems.com |
By introducing 1,N6-ethenoadenosylcobalamin into these systems, researchers can leverage powerful genetic and imaging tools to study cobalamin transport, metabolism, and function with high precision. For example, using the fluorescent analog in transparent zebrafish embryos could allow for the direct visualization of cobalamin uptake and distribution in a living vertebrate. nih.gov Similarly, using E. coli or C. elegans could facilitate high-throughput genetic screens to identify proteins involved in the transport or processing of this analog. invivobiosystems.com Such studies will not only enhance our understanding of this specific compound but also provide fundamental insights into the broader biology of vitamin B12.
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